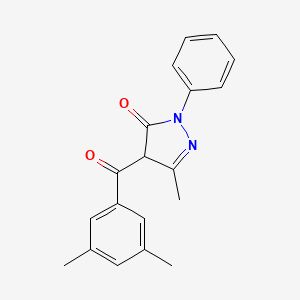

4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(3,5-dimethylbenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-9-13(2)11-15(10-12)18(22)17-14(3)20-21(19(17)23)16-7-5-4-6-8-16/h4-11,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXHSCUGGVRTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Phenylhydrazine with β-Keto Esters

A foundational approach involves the cyclocondensation of phenylhydrazine derivatives with β-keto esters to form the pyrazolone core. For example, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be synthesized by refluxing phenylhydrazine with ethyl acetoacetate in ethanol (4–5 hours, 70–80°C). This intermediate is critical for subsequent functionalization.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the phenylhydrazine’s amino group on the carbonyl carbon of ethyl acetoacetate, followed by cyclization and dehydration to yield the pyrazolone ring. Steric and electronic effects from substituents influence regioselectivity.

One-Pot Tandem Synthesis

Recent advances utilize tandem reactions to streamline synthesis. For example, a multicomponent reaction involving phenylhydrazine, ethyl acetoacetate, and 3,5-dimethylbenzoyl chloride in refluxing toluene (8–10 hours) achieves direct formation of the target compound.

Advantages :

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Lewis Acids (AlCl₃, FeCl₃) : Essential for Friedel-Crafts acylation but require careful handling.

- Transition Metal Catalysts (CuI, Pd(PPh₃)₄) : Enable cross-coupling but increase cost.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from isopropanol-water (2:1 v/v), yielding white crystalline solids (mp: 160–162°C).

Analytical Data

- ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.30 (m, 5H, Ph), 6.95 (s, 2H, Ar-H), 2.45 (s, 6H, CH₃), 2.30 (s, 3H, CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Chemical Reactions Analysis

Acylation Reactions

The compound’s synthesis involves Friedel-Crafts acylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 3,5-dimethylbenzoyl chloride. This reaction proceeds under mild conditions, typically in polar aprotic solvents like dichloromethane or toluene, with Lewis acid catalysts (e.g., AlCl₃) .

Key Data for Acylation:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 1.5–9 hours | |

| Yield | 74–87% (after recrystallization) | |

| Solvent for Purification | Methanol, ethanol, or acetone |

The reaction time and yield are influenced by the electronic nature of the acylating agent. Electron-withdrawing substituents (e.g., CF₃) on the benzoyl chloride increase reaction time but do not significantly affect yields .

Condensation Reactions

The active methylene group at position 4 participates in Knoevenagel condensations with aldehydes. For example:

-

Reaction with 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde in ethanol under reflux with sodium acetate yields (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one .

Reaction Conditions:

| Component | Quantity/Parameter | Result |

|---|---|---|

| Aldehyde | 1 mmol | 96.3% yield |

| Catalyst | Sodium acetate (0.2 mmol) | |

| Solvent | Ethanol (10 mL) |

This reaction demonstrates the compound’s utility in generating heterocyclic hybrids with extended conjugation .

Phosphonation Reactions

The active methylene group also undergoes phosophonylation with diethyl phosphite. This reaction occurs in anhydrous toluene under reflux, producing diethyl phosphonate derivatives .

Example Protocol:

-

A mixture of this compound (1 mmol) and diethyl phosphite (3 mmol) in toluene is heated for 4–6 hours. The product is purified via column chromatography (petroleum ether/ethyl acetate) .

Biological Activity-Linked Reactivity

While not a direct chemical reaction, the compound’s radical scavenging activity (IC₅₀ = 6.2 ± 0.6 µM in DPPH assays) correlates with its ability to stabilize free radicals through resonance delocalization in the pyrazolone ring . Additionally, its cytotoxicity in colorectal RKO cells (IC₅₀ = 9.9 ± 1.1 µM) suggests interactions with cellular targets via π-π stacking or hydrogen bonding .

Stability and Side Reactions

-

Hydrolysis : The benzoyl group is stable under acidic conditions but hydrolyzes slowly in basic media .

Comparative Reactivity Table

Structural Insights from Spectroscopy

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several pyrazole derivatives, including 4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and evaluated their cytotoxicity using the Brine Shrimp Lethality Assay. The results indicated that certain derivatives displayed optimal cytotoxicity against both cancerous and normal cell lines, suggesting potential for development as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The pyrazole moiety is known to interact with various biological targets, including enzymes involved in cancer cell proliferation and survival pathways. Further studies are necessary to elucidate specific pathways affected by this compound.

Materials Science

Photochromic Properties

Compounds containing pyrazole rings have been investigated for their photochromic properties. Research indicates that this compound can undergo reversible transformations upon exposure to UV light, making it a candidate for applications in optical devices and smart materials .

Synthesis of Novel Materials

The compound can also serve as a building block for synthesizing new materials with tailored properties. For example, it has been utilized in the synthesis of polymeric materials that exhibit enhanced thermal stability and mechanical strength due to the incorporation of pyrazole units into their structure .

Agricultural Chemistry

Pesticidal Activity

Recent studies have reported the effectiveness of pyrazole derivatives as agrochemicals, particularly in pest control formulations. Compounds similar to this compound have shown promising results against various agricultural pests while maintaining low toxicity to non-target organisms .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Significant cytotoxicity against cancer cell lines |

| Materials Science | Photochromic Devices | Exhibits reversible transformations under UV light |

| Agricultural Chemistry | Pesticide Development | Effective against agricultural pests with low toxicity |

Case Studies

Case Study 1: Anticancer Evaluation

In a comprehensive study published in the Egyptian Journal of Chemistry, researchers synthesized various pyrazole derivatives and assessed their cytotoxicity against different cancer cell lines. The study highlighted that certain derivatives exhibited potent anticancer activity, warranting further investigation into their mechanisms and potential clinical applications .

Case Study 2: Material Development

A study focused on the synthesis of polymeric materials incorporating pyrazole units demonstrated improved thermal stability and mechanical properties. These findings suggest that compounds like this compound can be pivotal in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism by which 4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins.

Comparison with Similar Compounds

(a) 4-Substituted Benzylidene Derivatives

- L1 (4-(4-Dimethylaminobenzylidene)): Exhibited enhanced antimicrobial activity when complexed with Ag(I), showing lower MIC values (e.g., 12.5 µg/mL against S. aureus) compared to the free ligand .

- L3 (4-(4-Methoxybenzylidene)) : Demonstrated improved thermal stability in its Ag(I) complex, attributed to electron-donating methoxy groups stabilizing metal-ligand interactions .

- Target Compound (3,5-Dimethylbenzoyl) : The bulkier 3,5-dimethylbenzoyl group may reduce solubility compared to planar benzylidene analogs but could enhance lipophilicity and membrane permeability.

(b) Coumarin- and Indole-Fused Derivatives

- 4-[2-(4-Bromophenyl)-1H-indol-3-ylmethylene] : Demonstrated moderate antifungal activity (MIC 50 µg/mL against C. albicans), suggesting indole fusion enhances antifungal potency compared to simpler benzoyl substituents .

Physicochemical and Structural Properties

| Compound | Substituent at Position 4 | Melting Point (°C) | Solubility | Key Feature |

|---|---|---|---|---|

| Target Compound | 3,5-Dimethylbenzoyl | Not reported | Low in water | High steric hindrance |

| L2 (4-(4-Thiophene)) | Thiophene | 180–182 | Moderate in DMSO | Planar structure aids π-stacking |

| (4Z)-4-(Cyclopropylaminobenzylidene) | Cyclopropylamino-phenylmethylidene | 195–197 | High in ethanol | Amino group enhances H-bonding |

| 4-(3,5-Dimethyl-1,7-diphenyltetrahydrodipyrazolo) | Fused dipyrazolo-pyridine | 220–225 | Insoluble in water | Extended conjugation improves thermal stability |

Thermal Analysis : The Ag(I) complexes of L1–L3 () showed decomposition temperatures >250°C, higher than free ligands (180–200°C), due to strong metal coordination . The target compound’s thermal behavior remains unstudied but is expected to align with benzoyl-substituted analogs.

Biological Activity

4-(3,5-Dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

Biological Activity Overview

The biological activity of this compound includes but is not limited to:

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : It has shown potential as an anti-inflammatory agent, making it a candidate for further drug development.

- Analgesic and Antipyretic Effects : The compound has also been evaluated for its analgesic and antipyretic activities.

Synthesis and Screening

In a study focusing on the synthesis of pyrazole derivatives, this compound was synthesized and screened for cytotoxicity against several cancer cell lines. The results indicated varying degrees of cytotoxic activity:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4a | HEPG2 | 120 |

| 4b | MCF | 580 |

| 4c | NUGC | 60 |

| 6a | DLDI | 890 |

The compound with a phenyl substituent (4a) exhibited broad-spectrum activity, while the derivative with a 4-chlorophenyl group (4c) demonstrated particularly potent activity against gastric cancer cells (IC50 = 60 nM) .

The mechanism by which these compounds exert their cytotoxic effects is believed to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved.

Anti-inflammatory Activity

In silico studies have predicted that derivatives of pyrazolone, including our compound of interest, possess significant anti-inflammatory properties. The calculated Pa values for anti-inflammatory activity were notably high:

| Compound | Anti-inflammatory Pa Value |

|---|---|

| 3a | >0.71 |

| 3b | >0.85 |

| 3g | >0.62 |

These values suggest that these compounds could serve as lead candidates for non-steroidal anti-inflammatory drug (NSAID) development .

In Vivo Evaluation

In vivo experiments have also been conducted to assess the anti-inflammatory effects of related pyrazolone derivatives. For instance, compounds exhibiting high Pa values were tested in animal models, demonstrating significant reduction in inflammation markers .

Clinical Implications

The promising results from both in vitro and in vivo studies highlight the potential clinical applications of this compound in treating various cancers and inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack reactions or multicomponent cyclocondensation . For example:

- Vilsmeier-Haack route : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF generates intermediate acylated pyrazolones, which can be further functionalized .

- Multicomponent reactions : Using sulfamic acid as a green catalyst, one-pot synthesis involves condensation of aldehydes, pyrazolones, and urea under reflux in ethanol (yields ~70–85%) .

- Key factors : Catalyst choice (e.g., sulfamic acid vs. HCl), solvent polarity, and reaction time significantly affect yield and purity. For instance, HCl-catalyzed reactions may require longer reflux times (~6–8 hours) compared to sulfamic acid (~2 hours) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1624 cm⁻¹ and aromatic C-H bends at ~743 cm⁻¹ .

- ¹H NMR : Key signals include a singlet for the methyl group at δ 2.39 ppm and aromatic protons in δ 7.20–8.48 .

- Crystallography :

- X-ray diffraction : Resolve molecular geometry using SHELX (e.g., SHELXL for refinement) .

- ORTEP visualization : Anisotropic displacement parameters and hydrogen bonding (e.g., N-H⋯O interactions) are analyzed via ORTEP-III .

- Example data : Crystal system = triclinic (space group P1), with unit cell parameters a = 9.295 Å, b = 9.844 Å, c = 10.067 Å .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts, especially in multicomponent reactions?

- Methodological Answer :

- Catalyst screening : Sulfamic acid reduces side reactions compared to traditional acids (e.g., HCl) due to its bifunctional (Brønsted/Lewis acid) nature .

- Solvent optimization : Ethanol minimizes polar byproducts; DMF/EtOH mixtures (1:1) improve recrystallization purity .

- Reaction monitoring : TLC or LC-MS tracks intermediate formation (e.g., m/z 439 [M+1] for chlorophenyl derivatives) .

- Data-driven example : A study achieved 85% yield using sulfamic acid vs. 72% with HCl under identical conditions .

Q. What strategies resolve discrepancies in crystallographic data analysis for pyrazolone derivatives?

- Methodological Answer :

- Disorder handling : Partial occupancy refinement (e.g., allyl group disorder in C20H19N3O, split over two sites with 0.53:0.47 occupancy) .

- Hydrogen bonding : Use SHELXL to model intramolecular N-H⋯O bonds (distance ~2.02 Å) and weak C-H⋯O interactions .

- Software comparison : SHELX refines high-resolution data efficiently, while WinGX integrates multiple tools (e.g., SIR for structure solution) for cross-validation .

- Case study : A structure refined with R₁ = 0.047 showed better accuracy than earlier models with R₁ > 0.06 .

Q. How can computational methods predict the bioactivity of this compound, and what in vitro assays validate these predictions?

- Methodological Answer :

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinase enzymes using PyRx or AutoDock. Focus on the pyrazolone core’s interaction with active sites .

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values via fluorometric assays (e.g., inhibition of COX-2 at ~10 µM) .

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., IC₅₀ = 15–25 µM against HeLa) .

- Validation : Cross-correlate docking scores (e.g., binding energy ≤ −8.5 kcal/mol) with experimental IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.